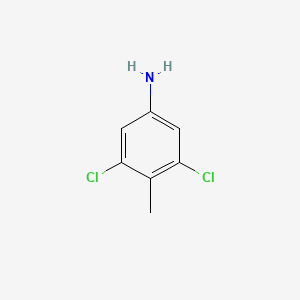

3,5-二氯-4-甲基苯胺

概述

描述

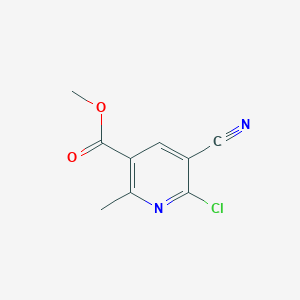

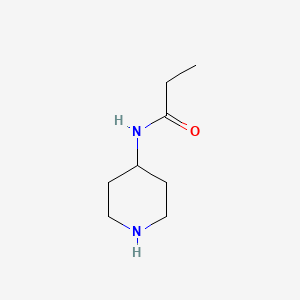

3,5-Dichloro-4-methylaniline is a chlorinated methylaniline derivative, a type of aromatic amine where chlorine and methyl groups are substituted on the aniline ring. While the provided papers do not directly discuss 3,5-Dichloro-4-methylaniline, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of 3,5-Dichloro-4-methylaniline.

Synthesis Analysis

The synthesis of related compounds involves the introduction of chlorine and methyl groups onto an aniline ring. For example, the synthesis of compounds with 3,4-dichloro-2,5-diamido-substituted pyrrole units linked via benzene rings has been reported . Although the exact synthesis of 3,5-Dichloro-4-methylaniline is not detailed, similar synthetic strategies may be employed, such as chlorination reactions and the use of directing groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be influenced by the presence of substituents, which can affect the electron distribution and hydrogen bonding within the molecule. For instance, the formation of pyrrole anion dimers via NH...N- hydrogen bonds in related compounds suggests that 3,5-Dichloro-4-methylaniline may also engage in specific intermolecular interactions . Additionally, the influence of chlorine and methyl groups on the vibrational modes of the amino group has been investigated in similar molecules .

Chemical Reactions Analysis

Chlorinated methylanilines can undergo various chemical reactions, including binding to macromolecules and metabolic transformations. For example, 4-chloro-2-methylaniline has been shown to bind extensively to protein, DNA, and RNA in rat liver, with enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules . These findings suggest that 3,5-Dichloro-4-methylaniline may also form reactive metabolites capable of binding to biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 3,4-difluoroaniline provides insights into the vibrational spectra, NMR chemical shifts, and UV absorption spectra, which are supported by theoretical calculations . Similarly, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been studied using X-ray diffraction and 35Cl NQR spectroscopy . These studies can inform the expected properties of 3,5-Dichloro-4-methylaniline, such as its spectroscopic characteristics and potential for hydrogen bonding.

科学研究应用

生物监测和环境暴露

3,5-二氯-4-甲基苯胺在环境和健康研究中是一个重要的标志物。Turci等人(2006年)确定了二氯苯胺(DCAs)(包括3,5-DCA)是某些非持久性杀虫剂的标志物。这些化合物,以及间接的3,5-DCA,可以在人类尿液中追踪,表明主要通过饮食暴露。这对于监测环境和职业暴露于杀虫剂,以及评估潜在的健康风险如内分泌干扰(Turci et al., 2006)具有重要意义。

在致癌研究中的作用

相关化合物4-氯-2-甲基苯胺已被研究其在致癌过程中的潜在作用。Hill等人(1979年)研究了其生物化学相互作用,指出它在大鼠肝脏中广泛结合蛋白质、DNA和RNA。这类研究对于理解类似化学物质的作用机制和潜在风险,包括3,5-二氯-4-甲基苯胺(Hill, Shih, & Struck, 1979)至关重要。

抗氧化和化学合成应用

该化合物在化学合成和抗氧化领域具有应用。Topçu等人(2021年)使用3,5-二氯苯胺合成了新化合物,展示了显著的抗氧化活性。这表明在开发抗氧化剂以管理氧化应激条件方面具有潜在用途(Topçu等人,2021年)。

毒理学和化学安全研究

对相关卤苯胺,包括3,5-二卤苯胺的毒理效应的研究对于化学安全至关重要。Hong等人(2000年)研究了这些化合物的肾毒性效应,为了解其安全概况以及在工业和制药应用中的潜在风险提供了宝贵的见解(Hong, Anestis, Henderson, & Rankin, 2000)。

环境监测

3,5-二氯-4-甲基苯胺在监测环境污染中也很重要。Wegman和Korte(1981年)报告了荷兰河流中二氯苯胺,包括3,5-DCA的存在,突显了这些化合物作为水质和污染水平指标的重要性(Wegman & Korte, 1981)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用机制

Target of Action

Anilines like this compound are generally involved in various chemical reactions, serving as precursors to many chemicals used in industry and medicine .

Mode of Action

The mode of action of 3,5-Dichloro-4-methylaniline involves its participation in chemical reactions. For instance, it can undergo a reaction with tin (II) chloride dihydrate in DMF, a common solvent . The specifics of this interaction and the resulting changes would depend on the exact conditions and reactants present.

Biochemical Pathways

Anilines like this compound are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context .

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dichloro-4-methylaniline include high gastrointestinal absorption and permeability across the blood-brain barrierIt also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its distribution within the body.

Result of Action

As an aniline derivative, it may participate in various chemical reactions, leading to the synthesis of different compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-methylaniline can be influenced by various environmental factors. These can include the presence of other reactants, the pH, temperature, and solvent conditions under which the compound is used .

属性

IUPAC Name |

3,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUMCIATAHZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348861 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylaniline | |

CAS RN |

54730-35-7 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

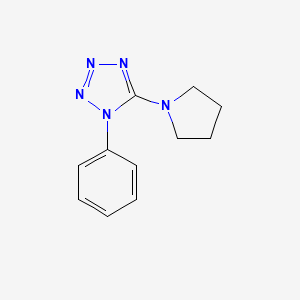

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)